L-ISOLEUCINE-N-T-BOC (15N)
CAS No.:
Cat. No.: VC3686031
Molecular Formula:
Molecular Weight: 232.28
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 232.28 |
|---|
Introduction
Chemical Structure and Properties
Physical and Chemical Characteristics
The compound is typically available with a purity of 98%, making it suitable for research applications requiring high-quality reagents. As with other t-Boc protected amino acids, L-ISOLEUCINE-N-T-BOC (15N) exhibits improved solubility in organic solvents compared to the unprotected amino acid. This characteristic facilitates its use in various organic synthesis procedures, particularly in solution-phase peptide synthesis. The stability of the t-Boc group under neutral and basic conditions, but its lability under acidic conditions, provides selective deprotection strategies during multistep synthesis protocols.
Isotopic Labeling Specifications
The 15N isotopic enrichment in L-ISOLEUCINE-N-T-BOC (15N) typically reaches 98%, making it highly suitable for applications requiring precise isotopic detection . This enrichment level ensures minimal interference from naturally occurring 14N isotopes when performing analytical studies. The catalog designation for this compound (NLM-2167) follows the standard classification system used by isotope manufacturers for nitrogen-15 labeled amino acid derivatives .
Applications in Biochemical Research
Protein Synthesis Studies
L-ISOLEUCINE-N-T-BOC (15N) plays a pivotal role in studies investigating protein synthesis mechanisms. The 15N isotope serves as a tracer that can be followed through various biochemical processes, offering insights into amino acid incorporation rates and patterns. Researchers utilize this labeled compound to examine translation dynamics, ribosomal function, and post-translational modifications. The t-Boc protection strategy makes it particularly valuable in solid-phase peptide synthesis (SPPS) methodologies, where controlled amino acid addition is essential for successful protein assembly.
Metabolic Pathway Investigations
The compound's stable isotope label makes it an excellent tracer for metabolic pathway studies. By introducing L-ISOLEUCINE-N-T-BOC (15N) into biological systems, researchers can track nitrogen transfer between different metabolites, quantify turnover rates, and identify previously unknown metabolic intermediates. These investigations provide crucial data about protein metabolism in normal and pathological states, contributing to our understanding of various metabolic disorders and potential therapeutic interventions.
NMR Spectroscopy Applications
The 15N label in L-ISOLEUCINE-N-T-BOC (15N) makes it exceptionally valuable for nuclear magnetic resonance (NMR) spectroscopy studies. Since 15N has a nuclear spin of ½, it produces sharp, well-defined signals in NMR experiments, unlike the quadrupolar 14N isotope. This property enables researchers to obtain detailed structural information about peptides and proteins containing this labeled amino acid. NMR studies using 15N-labeled amino acids can reveal conformational details, hydrogen bonding patterns, and dynamic properties of biomolecules that would be difficult to observe using other techniques.
Synthesis and Production Methods
Isotopic Labeling Strategies
The synthesis of L-ISOLEUCINE-N-T-BOC (15N) typically begins with isotopically enriched nitrogen sources such as 15NH4Cl or 15NH3. These labeled precursors are incorporated into L-isoleucine using enzymatic or chemical synthetic routes. Several approaches exist for this isotopic incorporation, including fermentation processes using auxotrophic bacterial strains grown on 15N-containing media. The resulting 15N-labeled L-isoleucine is subsequently protected with a t-Boc group using standard protection chemistry, typically involving di-tert-butyl dicarbonate in alkaline conditions.
Quality Control and Purification
The production of research-grade L-ISOLEUCINE-N-T-BOC (15N) requires rigorous quality control measures to ensure both chemical purity and isotopic enrichment. Analytical techniques including high-performance liquid chromatography (HPLC), mass spectrometry, and NMR spectroscopy are employed to verify product identity and purity. The final compound is typically purified to achieve 98% or higher purity, making it suitable for sensitive biochemical research applications. Commercial suppliers maintain strict quality control protocols to ensure batch-to-batch consistency of this specialized research reagent.
Comparative Analysis with Other Labeled Amino Acids
Comparison with Other Isotopically Labeled Isoleucine Derivatives
L-ISOLEUCINE-N-T-BOC (15N) represents one of several isotopically labeled isoleucine derivatives available for research purposes. It differs from L-Isoleucine-N-Fmoc (15N, 98%) in the nature of the protecting group, with t-Boc offering different deprotection conditions compared to the fluorenylmethyloxycarbonyl (Fmoc) group . While both serve similar purposes in peptide synthesis, the choice between them depends on the specific synthesis strategy employed. The t-Boc protection requires acidic conditions for deprotection, whereas Fmoc deprotection occurs under mild basic conditions, offering orthogonal protection schemes for complex peptide synthesis.
Advantages Compared to Other Labeled Compounds
When compared to carbon-13 labeled isoleucine derivatives such as L-Isoleucine-N-Fmoc (13C6, 99%), L-ISOLEUCINE-N-T-BOC (15N) offers distinct advantages for certain applications . The single 15N label creates a well-defined +1 Da mass shift, which can be beneficial in mass spectrometry studies where complex isotope patterns might complicate analysis. Additionally, the 15N label is strategically positioned at the amino nitrogen, which becomes involved in peptide bond formation, allowing researchers to track this specific nitrogen atom through peptide synthesis and subsequent biological processes.
Analytical Methods for Detection and Quantification
Mass Spectrometry Applications
Mass spectrometry represents the most powerful analytical technique for detecting and quantifying L-ISOLEUCINE-N-T-BOC (15N) and its derivatives in research samples. The +1 Da mass shift created by the 15N label provides a distinct spectral signature that can be readily identified in complex mixtures . This property makes the compound invaluable for developing internal standards for quantitative proteomics, metabolomics, and other mass spectrometry-based analytical methods. The high sensitivity of modern mass spectrometers allows detection of this labeled compound at extremely low concentrations, facilitating trace-level analyses in complex biological matrices.
NMR Spectroscopy Techniques
Nuclear magnetic resonance (NMR) spectroscopy offers another powerful analytical approach for studying L-ISOLEUCINE-N-T-BOC (15N). The 15N nucleus produces distinct signals in NMR experiments, allowing researchers to specifically monitor this labeled position. Advanced NMR techniques such as heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) provide detailed structural information about peptides containing this labeled amino acid. These methods can reveal crucial information about conformation, hydrogen bonding, and dynamics of peptides and proteins in solution.
Future Research Directions
Emerging Applications in Proteomics
The field of proteomics continues to expand the potential applications for isotopically labeled amino acids like L-ISOLEUCINE-N-T-BOC (15N). Advanced techniques such as stable isotope labeling with amino acids in cell culture (SILAC) and related approaches benefit from the availability of isotopically pure building blocks. Future research may exploit L-ISOLEUCINE-N-T-BOC (15N) in developing more sophisticated quantitative proteomics strategies, particularly for analyzing low-abundance proteins or post-translational modifications that remain challenging with current methodologies. The continuing refinement of mass spectrometry instrumentation will likely further enhance the utility of this labeled compound in proteomics research.
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